4-(4-(allyloxy)benzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one
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Overview
Description
4-(4-(allyloxy)benzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one is an organic compound that boasts unique chemical and physical properties, making it a subject of interest in various scientific research fields. It integrates a pyrrole core substituted with diverse functional groups, rendering it versatile for numerous applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(allyloxy)benzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one generally involves multi-step organic reactions:
Formation of 4-(allyloxy)benzoyl chloride
Reagents: 4-hydroxybenzaldehyde, allyl bromide, and thionyl chloride.
Conditions: Conducted under anhydrous conditions, utilizing a solvent like dichloromethane.
Synthesis of the pyrrole core
Reagents: Benzaldehyde, primary amine, and α-haloketone.
Conditions: Conducted under reflux conditions in ethanol.
Final coupling
Reagents: 4-(allyloxy)benzoyl chloride, synthesized pyrrole core, and morpholine.
Conditions: Utilizes a base such as triethylamine, conducted in a solvent like dichloromethane at ambient temperature.
Industrial Production Methods
Industrial-scale production often mirrors the laboratory synthesis but utilizes continuous flow reactors to ensure optimal yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-(allyloxy)benzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one participates in various chemical reactions, including:
Oxidation: : Converts hydroxyl groups to carbonyl groups.
Reduction: : Converts carbonyl groups to alcohols.
Substitution: : Alkoxy groups can be replaced under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: : Typically uses reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: : Uses reagents such as sodium borohydride (NaBH₄) in methanol.
Substitution: : Uses acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) in aqueous solutions.
Major Products
Oxidation: : Yields corresponding ketones.
Reduction: : Yields primary or secondary alcohols.
Substitution: : Yields substituted derivatives maintaining the pyrrole core structure.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-(allyloxy)benzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one is a pivotal molecule for studying reaction mechanisms and as a building block for synthesizing more complex molecules.
Biology and Medicine
In biology and medicine, this compound's structural analogs are explored for potential pharmacological activities, such as antimicrobial, anticancer, and anti-inflammatory effects. Its unique structure allows it to interact with biological macromolecules, influencing various biochemical pathways.
Industry
Industrially, the compound finds applications in the development of advanced materials, including polymers and composites, due to its robust chemical properties and versatility.
Mechanism of Action
The action mechanism of 4-(4-(allyloxy)benzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one depends on its interaction with molecular targets:
Molecular Targets: : Enzymes, receptors, and nucleic acids.
Pathways Involved: : Alters enzyme kinetics, receptor binding affinity, and nucleic acid interactions, thereby modulating cellular processes like signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Unique Features
Compared to other pyrrole-based compounds, 4-(4-(allyloxy)benzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one stands out for its multifunctional groups, enhancing its reactivity and range of applications.
Similar Compounds
2,5-Dimethyl-1H-pyrrole-3,4-dicarboxylic acid: : Shares the pyrrole core but lacks the complex substituents.
3-Ethyl-2,4-dimethyl-1H-pyrrole-5-carboxaldehyde: : Similar core structure but different functional group orientation.
4-(Bromomethyl)benzoyl-pyrrole derivatives: : Contains benzoyl-pyrrole core with halogen functional groups instead of allyloxy groups.
While this compound shares some structural elements with its analogs, its unique combination of functional groups provides it with distinct properties and uses.
Properties
IUPAC Name |
(4E)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-phenylpyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5/c1-2-16-33-21-10-8-20(9-11-21)24(29)22-23(19-6-4-3-5-7-19)28(26(31)25(22)30)13-12-27-14-17-32-18-15-27/h2-11,23,29H,1,12-18H2/b24-22+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWUITVIOZPSMK-ZNTNEXAZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CC=C4)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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